Erlotinib impurity A
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical products. pharmainfo.inmedwinpublishers.com This process is a cornerstone of pharmaceutical quality assurance, providing critical data on the potential toxicity, safety, and stability of a drug. pharmainfo.inresearchgate.net By understanding the impurity profile, manufacturers can control for unwanted chemicals, ensuring that the drug product consistently meets stringent quality standards. longdom.org A comprehensive impurity profile is essential for demonstrating the consistency of the manufacturing process and for ensuring that any impurities are within the acceptable limits set by regulatory authorities. pharmainfo.inscielo.org.mx The identification and control of impurities are vital to increasing the safety of drug therapy. pharmainfo.inmedwinpublishers.com
Global Regulatory Perspectives on Pharmaceutical Impurities
Globally, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceutical products. longdom.org The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in creating a unified set of guidelines to ensure the safety, quality, and efficacy of medicines. ich.org
The ICH provides specific guidance on impurities in new drug substances and products. researchgate.netpremier-research.com These guidelines outline the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. premier-research.com For instance, the ICH Q3A(R2) guideline addresses impurities in new drug substances, while ICH Q3B(R2) focuses on impurities in new drug products. premier-research.com Furthermore, the ICH M7(R1) guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. premier-research.com Adherence to these regulatory standards is a mandatory requirement for the approval and marketing of any new drug. longdom.org
Contextual Overview of Erlotinib Synthesis and Manufacturing
Erlotinib is a medication used in the treatment of certain types of cancer, and it functions as an epidermal growth factor receptor (EGFR) inhibitor. scielo.org.mxnih.gov The synthesis of Erlotinib is a multi-step process that can generate various process-related impurities. scielo.org.mxnih.gov One common synthetic route involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline (B50416) with 3-ethynylaniline (B136080). scielo.org.mx The reaction conditions, including heat and acidity, can lead to the formation of several impurities. scielo.org.mx
The manufacturing process of Erlotinib hydrochloride typically involves several stages, and the starting materials and drug substance are characterized to ensure their chemical structure. geneesmiddeleninformatiebank.nl The process is designed to consistently produce the desired polymorphic form of the drug. geneesmiddeleninformatiebank.nl Given the complexity of the synthesis, various impurities can arise, necessitating rigorous analytical monitoring and control. scielo.org.mxresearchgate.net
Research Imperatives for Erlotinib Impurity A Investigation
This compound is a known process-related impurity that can form during the synthesis of Erlotinib. smolecule.com Its chemical name is 6,7-bis(2-Methoxyethoxy)-3,4-dihydroquinazolin-4-one. simsonpharma.comruifuchemical.com The investigation of this compound is crucial for several reasons. As with any impurity, its presence can potentially impact the quality, safety, and efficacy of the final drug product. smolecule.com Regulatory guidelines mandate that any impurity exceeding a certain threshold must be identified and characterized. scielo.org.mx
The study of this compound helps in understanding its formation pathways, which can lead to the optimization of the manufacturing process to minimize its presence. scielo.org.mx Furthermore, the availability of well-characterized this compound is essential for its use as a reference standard in the development and validation of analytical methods for quality control purposes. smolecule.com This ensures that each batch of Erlotinib produced meets the required purity specifications.
Table 1: Details of Erlotinib and this compound
| Compound Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | 183321-74-6 | C22H23N3O4 | 393.44 |
| This compound | 6,7-bis(2-Methoxyethoxy)-3,4-dihydroquinazolin-4-one | 179688-29-0 | C14H18N2O5 | 294.30 |
Data sourced from multiple references. simsonpharma.comruifuchemical.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(28-10-9-26-2)20(27-8-7-22)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHIONDWPZXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Origin of Erlotinib Impurities
Process-Related Impurities in Erlotinib Synthesis
Process-related impurities are substances that are generated during the manufacturing of Erlotinib. synthinkchemicals.com These can include unreacted starting materials, intermediates from the synthetic pathway, by-products from side reactions, and derivatives of reagents or catalysts. daicelpharmastandards.com The synthesis of Erlotinib is a multi-step process, and impurities can be introduced at various stages. nih.govresearchgate.net
The synthesis of Erlotinib often begins with starting materials like 3,4-dihydroxy benzoic acid. nih.govresearchgate.net Through a series of reactions, key intermediates are formed. One of the final steps in a common synthetic route involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline (B50416) with 3-ethynylaniline (B136080). researchgate.netscielo.org.mx
A crucial intermediate in Erlotinib synthesis is 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, which is chemically identical to Erlotinib Impurity A, also known as Erlotinib Lactam Impurity. researchgate.netsynzeal.com If the conversion of this intermediate to the subsequent step is incomplete, it can persist as an impurity in the final bulk drug. researchgate.netnih.gov
Table 1: Key Starting Materials and Intermediates in Erlotinib Synthesis
| Compound Name | Role in Synthesis | Potential as Impurity |
| 3,4-Dihydroxy benzoic acid | Starting Material | Residual |
| 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline | Intermediate | Residual |
| 3-Ethynylaniline | Intermediate | Residual |
| 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (this compound) | Intermediate | Residual |
During the synthesis of Erlotinib, unintended side reactions can occur, leading to the formation of by-products. researchgate.net These reactions are often influenced by process conditions such as temperature and the presence of acidic or basic reagents. researchgate.netresearchgate.net For example, during the coupling of the quinazoline core with 3-ethynylaniline, various impurities can be generated under heating and acidic conditions. researchgate.netscielo.org.mx Some identified by-products include structural isomers and dimers. synthinkchemicals.comscielo.org.mx A process impurity has been noted to arise from a secondary reaction during the synthesis of Erlotinib hydrochloride, affecting the quality of the final product. google.com
Table 2: Examples of By-products in Erlotinib Synthesis
| Impurity Type | Description | Reference |
| Structural Isomers | Compounds with the same molecular formula as Erlotinib but different structural arrangements. researchgate.netscielo.org.mx | researchgate.netscielo.org.mx |
| Dimer Impurities | Molecules formed by the combination of two Erlotinib-related structures. synthinkchemicals.com | synthinkchemicals.com |
| Chloro Impurities | Impurities where a chloro group is present, such as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine. scielo.org.mx | scielo.org.mx |
The synthesis of Erlotinib utilizes a variety of reagents and catalysts. Common reagents include 1-chloro-2-methoxyethane for O-alkylation, nitric acid for nitration, and phosphorus oxychloride (POCl3) or thionyl chloride for chlorination. nih.govvjs.ac.vn Catalysts such as palladium on carbon (Pd/C) are often used for reduction steps. nih.govresearchgate.net While less common, impurities can arise from the reagents themselves or from their interaction with intermediates or the final drug substance. These must be carefully controlled and removed during purification processes.
Degradation-Related Impurities in Erlotinib
Erlotinib can degrade under various stress conditions, including exposure to acid, base, oxidation, heat, and light, leading to the formation of degradation products. researchgate.net The quinazoline ring and other functional groups in the Erlotinib molecule are susceptible to chemical changes that result in impurities. researchgate.net this compound, the lactam derivative, can be formed through the hydrolysis of the 4-aminoquinazoline moiety of the Erlotinib molecule. This process effectively replaces the 3-ethynylanilino group at the C4 position with a carbonyl group, converting the quinazoline into a quinazolinone.
Structural Elucidation and Nomenclature of this compound
This compound is a well-characterized impurity. Its definitive identification and structural confirmation are crucial for quality control in the pharmaceutical industry. researchgate.net
The official chemical name for this compound, as per the European Pharmacopoeia (EP), is 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one . synzeal.com It is also commonly referred to by its synonym, Erlotinib Lactam Impurity . synzeal.com
The structural elucidation of this and other related impurities is accomplished using a combination of advanced analytical techniques. These methods provide unequivocal evidence of the molecular structure. scielo.org.mx Spectroscopic methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the connectivity of atoms, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern. daicelpharmastandards.comresearchgate.netankara.edu.tr For crystalline impurities, X-ray diffraction studies can confirm the three-dimensional structure. researchgate.netscielo.org.mx
Table 3: Chemical Profile of this compound
| Parameter | Details |
| Chemical Name (EP) | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synzeal.com |
| Synonym | Erlotinib Lactam Impurity synzeal.com |
| CAS Number | 179688-29-0 synzeal.com |
| Molecular Formula | C14H18N2O5 |
| Molecular Weight | 294.30 |
| Origin | Process-related (intermediate) and Degradation-related (hydrolysis product) researchgate.netresearchgate.net |
Synthesis and Formation Mechanisms of Erlotinib Impurity a
Investigation of Impurity Formation Pathways During Erlotinib Production
The formation of organic impurities is a critical aspect of the synthesis and industrial production of Erlotinib. scielo.org.mx Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that any impurity exceeding a 0.1% threshold must be identified and quantified due to potential toxicological effects. researchgate.net Erlotinib Impurity A is one such process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient.
One of the common synthetic routes to Erlotinib involves the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline (B50416) with 3-ethynylaniline (B136080). scielo.org.mx The reaction conditions, particularly heating under acidic conditions, can promote the formation of various impurities. scielo.org.mxresearchgate.net
Mechanistic Studies of Chlorination in Alkoxy Chains
While direct mechanistic studies specifically on the chlorination in the alkoxy chains leading to a chlorinated precursor of Impurity A are not extensively detailed in the provided search results, a related study on other Erlotinib impurities sheds light on a possible mechanism. It has been demonstrated that chlorination can occur on the O-methylene groups of the alkoxy side chains of Erlotinib, leading to the formation of structural isomers. scielo.org.mx
A plausible pathway for the formation of chlorinated intermediates involves the hydrolysis of the starting material, 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline, in the presence of water. This hydrolysis generates hydrochloric acid. The chloride ion, acting as a nucleophile, can then attack one of the methylene (B1212753) groups in the alkoxy chains, resulting in a chlorinated precursor. scielo.org.mx
Analysis of Nucleophilic Substitution and Etherification Reactions
The synthesis of Erlotinib and its impurities involves several key reaction types, including nucleophilic substitution and etherification. The core synthesis of Erlotinib itself involves a nucleophilic aromatic substitution reaction where 3-ethynylaniline displaces the chlorine atom on the 4-chloroquinazoline (B184009) intermediate. orientjchem.orgnih.gov
The formation of Impurity A, which is a quinazolinone, can be envisioned as a hydrolysis product of the 4-chloroquinazoline intermediate. The chlorine at the 4-position is susceptible to nucleophilic attack by water, which would then lead to the formation of the corresponding quinazolinone structure of Impurity A.
Williamson ether synthesis is another relevant reaction type, utilized in building the 6,7-bis(2-methoxyethoxy) side chains of the quinazoline core. orientjchem.org While not directly involved in the final conversion to Impurity A, side reactions or incomplete reactions during this etherification step could potentially lead to precursors that are more susceptible to impurity formation.
Impact of Reaction Conditions on Impurity A Generation (e.g., Temperature, pH, Solvent Effects)
The conditions under which the synthesis of Erlotinib is carried out have a significant impact on the generation of impurities, including Impurity A.
Temperature: High temperatures, often employed to drive the coupling reaction to completion, can also promote the degradation of starting materials and intermediates, leading to impurity formation. scielo.org.mx For instance, the synthesis of certain chlorinated impurities was achieved by heating a reaction mixture at 90°C. scielo.org.mx
pH: Acidic conditions are typically present during the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline and 3-ethynylaniline. scielo.org.mx This acidic environment can catalyze the hydrolysis of the 4-chloro group, directly leading to the formation of this compound.
Solvent: The choice of solvent can influence reaction pathways and impurity profiles. For example, in the preparation of a new impurity of Erlotinib, a butanol/water or isopropanol/water mixed solvent system was used, indicating that the presence of water in the solvent can be a factor in impurity formation. google.com
Rational Design and Synthesis of this compound Reference Standards
The accurate identification and quantification of impurities in pharmaceutical production rely on the availability of pure reference standards. scielo.org.mxsynthinkchemicals.com Therefore, the targeted synthesis of this compound is crucial for analytical method development, validation, and routine quality control. synzeal.com
Targeted Synthesis of Structural Isomers and Analogs
The synthesis of reference standards often involves preparing not only the primary impurity but also its potential structural isomers and analogs to ensure the specificity of analytical methods. orientjchem.org For example, in a study focused on two isomeric chlorinated impurities of Erlotinib, a synthetic route was developed to produce both isomers, allowing for their individual characterization and differentiation. scielo.org.mx
The general approach to synthesizing these types of compounds involves multi-step procedures starting from simpler building blocks. For instance, the synthesis of Erlotinib itself often starts from 3,4-dihydroxy benzoic acid. nih.gov A similar strategy could be adapted to specifically target the synthesis of Impurity A by modifying the final steps to favor the formation of the quinazolinone ring system instead of the final coupling with 3-ethynylaniline.
Optimization of Synthetic Routes for Impurity A
Optimizing the synthetic route for this compound is essential to obtain the reference standard in sufficient quantity and purity. This involves carefully selecting reagents, catalysts, and reaction conditions to maximize the yield of the desired product while minimizing the formation of other impurities.
Further optimization might involve exploring different cyclization agents or reaction conditions to improve the yield and purity of the quinazolinone product. The purification of the final compound, often through techniques like column chromatography and recrystallization, is also a critical part of the process to ensure the high purity required for a reference standard. scielo.org.mxgoogle.com
Data Tables
Table 1: Key Intermediates and Reagents in the Synthesis of Erlotinib and Related Impurities
| Compound/Reagent | Role in Synthesis | Reference |
| 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline | Key intermediate for coupling with 3-ethynylaniline | scielo.org.mx |
| 3-ethynylaniline | Reactant for the final coupling step to form Erlotinib | scielo.org.mx |
| Formamide | Reagent for the cyclization step to form the quinazolone ring | vjs.ac.vn |
| Ammonium (B1175870) formate | Used in the cyclization step and for the reduction of nitro groups | nih.govvjs.ac.vn |
Table 2: Reaction Conditions Influencing Impurity Formation
| Condition | Effect on Impurity Formation | Reference |
| High Temperature | Promotes degradation and formation of various impurities | scielo.org.mx |
| Acidic pH | Catalyzes hydrolysis of the 4-chloro group, leading to Impurity A | scielo.org.mx |
| Presence of Water | Can lead to hydrolysis of intermediates | scielo.org.mxgoogle.com |
Laboratory-Scale Isolation and Enrichment Techniques for Impurity A
The generation of highly purified this compound is essential for its use as a reference material. This standard is crucial for the validation of analytical methods and for the routine quality control of Erlotinib drug substance and product. The isolation and enrichment of this impurity from reaction mixtures are typically achieved through a combination of chromatographic and recrystallization techniques.
Chromatographic Isolation Methods (e.g., Column Chromatography)
Column chromatography is a fundamental and widely used technique for the separation and purification of individual components from a mixture. In the context of Erlotinib synthesis, where multiple impurities can be formed, column chromatography offers a robust method for the initial isolation of Impurity A.
The process involves packing a stationary phase, most commonly silica (B1680970) gel, into a glass column. The crude reaction mixture containing this compound is then loaded onto the top of the column. A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Components with a lower affinity for the stationary phase travel down the column more quickly, while those with a higher affinity move more slowly.
While specific, detailed procedural parameters for the isolation of this compound are not extensively published in readily available literature, general principles and examples from related Erlotinib impurities can provide insight into the likely methodologies. For instance, in the purification of other Erlotinib impurities, silica gel is a commonly used stationary phase. The choice of mobile phase is critical for achieving effective separation. A gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity, is often employed to elute the various components from the column.
For impurities structurally similar to this compound, solvent systems such as ethyl acetate (B1210297)/hexane and ethyl acetate/methanol (B129727) have been utilized. daicelpharmastandards.com Another example in the purification of a different Erlotinib-related impurity involved the use of a methylene chloride/methanol mixture as the eluent. synzeal.com The selection of the specific eluent composition would be determined through preliminary experiments, such as thin-layer chromatography (TLC), to optimize the separation of Impurity A from Erlotinib and other byproducts.
The fractions collected from the column are analyzed (e.g., by TLC or HPLC) to identify those containing the desired impurity. These fractions are then combined and the solvent is evaporated to yield the isolated, albeit not yet highly pure, this compound.
Table 1: Illustrative Column Chromatography Parameters for Erlotinib Impurity Isolation
| Parameter | Description |
| Stationary Phase | Silica Gel (typically 60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | A solvent system of varying polarity. Common examples include mixtures of Ethyl Acetate and Hexane, or Ethyl Acetate and Methanol. The optimal ratio is determined empirically. |
| Column Dimensions | Dependent on the scale of the separation. Laboratory-scale purifications might use columns with inner diameters ranging from 2 cm to 5 cm and lengths from 20 cm to 50 cm. |
| Fraction Collection | Fractions are collected in regular volumes (e.g., 10-20 mL) and analyzed for the presence of the target impurity. |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization is a common method for monitoring the separation and identifying fractions containing the desired compound. |
Recrystallization for High-Purity Impurity A Standards
Following initial isolation by column chromatography, the enriched this compound typically undergoes a final purification step to achieve the high purity required for an analytical reference standard. Recrystallization is a powerful technique for this purpose, based on the principle that the solubility of a compound in a solvent increases with temperature.
The process involves dissolving the impure compound in a suitable solvent at or near its boiling point to create a saturated solution. The hot solution is then slowly cooled, allowing the desired compound to crystallize out as its solubility decreases. The impurities, being present in smaller concentrations, ideally remain dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at elevated temperatures. It should also be chemically inert to the compound and easily removable from the purified crystals.
A Japanese patent describes a method for the purification of 6,7-bis(2-methoxyethoxy)quinazolin-4-one (this compound) where, after the reaction, the addition of methanol followed by cooling and filtration yields the product as white crystals. This suggests that methanol is a suitable solvent for the precipitation or recrystallization of Impurity A. In the purification of a structurally related quinazolinone derivative, the final product was washed with water, ethanol, and diethyl ether, indicating the use of these solvents to remove residual impurities.
For other Erlotinib impurities, mixed solvent systems have also proven effective for recrystallization. Examples include isopropanol/ethyl acetate and ethanol/methyl tertiary butyl ether. synzeal.com The use of a mixed solvent system allows for a finer tuning of the solubility properties to achieve optimal crystallization.
The purity of the final recrystallized this compound standard is typically confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which should show a single major peak, and its identity is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/System | Rationale/Observation |
| Methanol | A Japanese patent indicates that this compound can be precipitated from methanol, suggesting it is a viable solvent for recrystallization. |
| Ethanol | Often used in the purification of related compounds and could be a suitable solvent for Impurity A. |
| Isopropanol/Ethyl Acetate | A mixed solvent system that has been successfully used for the recrystallization of other Erlotinib impurities. synzeal.com |
| Ethanol/Methyl Tertiary Butyl Ether | Another example of a mixed solvent system employed for the high-purification of an Erlotinib-related impurity. synzeal.com |
Advanced Spectroscopic and Spectrometric Characterization of Erlotinib Impurity a
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).
Analysis of Erlotinib impurity A using one-dimensional NMR spectroscopy yields characteristic spectral data that helps in assigning its structure.
The ¹H NMR spectrum , acquired in CDCl₃ at 400 MHz, provides signals corresponding to the various protons within the molecule scielo.org.mx. Key signals include the ethynyl (B1212043) proton (-C≡CH) as a singlet at δ 3.03 ppm, and the two methoxy (B1213986) groups (-OCH₃) appearing as singlets at δ 3.09 ppm and δ 3.33 ppm. The aliphatic protons of the methoxyethoxy and chloroethoxy side chains are observed as complex multiplets and triplets in the range of δ 3.65 to 4.52 ppm, indicating their specific positions and coupling patterns. Aromatic protons on the quinazoline (B50416) core and the ethynylphenyl ring resonate in the downfield region, with characteristic singlets and multiplets observed between δ 6.95 ppm and δ 8.49 ppm, aiding in the assignment of the quinazoline and phenyl ring systems scielo.org.mx.
The ¹³C NMR spectrum , recorded in CDCl₃ at 100 MHz, complements the ¹H NMR data by providing information on the carbon framework of this compound researchgate.net. The spectrum shows distinct signals for different carbon environments, including aliphatic carbons such as the chloroethoxy methylene (B1212753) group (-CH₂Cl) at δ 43.0 ppm, the methoxy group (-OCH₃) at δ 59.7 ppm, and the methylene carbons of the ethoxy and methoxyethoxy chains at δ 70.5, 70.6, and 72.1 ppm. The ethynyl carbon (-C≡CH) resonates at δ 84.4 ppm, and the aromatic carbons of the quinazoline and ethynylphenyl rings are observed in the region from approximately δ 104.7 ppm to δ 159.3 ppm researchgate.net.
Table 4.1.1: ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (δ, ppm) | Multiplicity | ¹H Assignment | ¹³C NMR (δ, ppm) | ¹³C Assignment |
| 3.03 | s | Ethynyl proton (-C≡CH) | 84.4 | Ethynyl carbon (-C≡CH) |
| 3.09 | s | Methoxy (-OCH₃) | 59.7 | Methoxy (-OCH₃) |
| 3.33 | s | Methoxy (-OCH₃) | 104.7 | Quinazoline C-6 |
| 3.65 | t, J = 4.0 Hz | Methoxyethoxy (-OCH₂CH₂OCH₃) | 108.8 | Quinazoline C-7 |
| 4.19-4.05 | m | Methoxyethoxy (-OCH₂CH₂OCH₃) | 124.4 | Ethynylphenyl carbon |
| 4.52-4.48 | m | Chloroethoxy (-OCH₂CH₂Cl) | 127.2 | Ethynylphenyl carbon |
| 6.95 | s | Quinazoline H-5 | 128.9 | Ethynylphenyl carbon |
| 7.25-7.14 | m | Ethynylphenyl protons | 130.1 | Ethynylphenyl carbon |
| 7.82-7.66 | m | Ethynylphenyl protons | 155.8 | Quinazoline C-6 substituent attachment |
| 8.49 | s | Quinazoline H-8 | 43.0 | Chloroethoxy (-CH₂Cl) |
| 70.5 | Methoxyethoxy (-OCH₂CH₂OCH₃) | |||
| 70.6 | Methoxyethoxy (-OCH₂CH₂OCH₃) | |||
| 72.1 | Chloroethoxy (-OCH₂CH₂Cl) | |||
| 149.0 | Quinazoline C-4a | |||
| 152.7 | Quinazoline C-8a | |||
| 153.7 | Quinazoline C-4 | |||
| 156.3 | Quinazoline C-7 substituent attachment | |||
| 159.3 | Quinazoline C-6 substituent attachment |
Note: ¹³C NMR data from source researchgate.net provides a limited number of signals, and some assignments are inferred or may be incomplete.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing connectivity between atoms and confirming structural assignments. COSY spectra reveal proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, HMBC provides correlations between protons and carbons separated by two or three bonds, and NOESY identifies through-space proximity of protons. While specific detailed 2D NMR data for this compound are not extensively reported in the reviewed literature snippets, these techniques, in conjunction with 1D NMR and mass spectrometry, have been employed to unequivocally confirm the structure of this compound and its isomers scielo.org.mxresearchgate.netscielo.org.mx. The detailed analysis provided by these multidimensional experiments allows for the precise assignment of all proton and carbon signals, thereby confirming the proposed structure.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, allowing for the precise determination of the elemental composition. For this compound, with the molecular formula C₂₂H₂₂ClN₃O₃, the calculated exact monoisotopic mass is 411.139946 Da. The protonated molecular ion ([M+H]⁺) is calculated to be 412.147724 Da chemscene.com. Experimental HRMS values reported in the literature for related impurities show some variations, highlighting the importance of accurate mass measurements for definitive identification scielo.org.mxresearchgate.net.
Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected molecular ion and analyzing the resulting fragment ions. This technique provides detailed structural information by revealing characteristic fragmentation pathways. While MS/MS is a standard method for impurity profiling and structural elucidation, specific detailed MS/MS fragmentation pathways for this compound were not extensively detailed in the reviewed literature snippets. However, MS/MS is generally used in conjunction with LC-MS to identify and confirm the structures of impurities by analyzing their unique fragmentation signatures xisdxjxsu.asiaakjournals.com.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure
Single-crystal X-ray diffraction is considered the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. Studies have confirmed the structure of this compound using this technique, providing unambiguous evidence for its proposed chemical structure scielo.org.mxresearchgate.netscielo.org.mx. Crystallographic data for related impurities has been deposited in public databases, such as the Cambridge Crystallographic Data Centre (CCDC), underscoring the definitive nature of these structural assignments researchgate.netscielo.org.mx.
Compound List
Erlotinib: N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine
This compound: 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine
Chromatographic Separation and Quantification Methodologies for Erlotinib Impurity a
Development of High-Performance Liquid Chromatography (HPLC) Methods.ijrps.comsmolecule.com
The development of a stability-indicating HPLC method is essential for separating and quantifying Erlotinib impurity A from the active ingredient and other related substances. ijrps.com Such methods must be able to resolve all known and unknown impurities, demonstrating specificity and reliability. researchgate.net The goal is to create a precise, accurate, and robust method suitable for routine quality control and stability testing of Erlotinib hydrochloride in bulk drug and pharmaceutical dosage forms. ijrps.com
Reverse-Phase HPLC (RP-HPLC) Optimization.ijrps.comresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common modality for the analysis of Erlotinib and its impurities due to its suitability for separating moderately polar to non-polar compounds. ijrps.comresearchgate.net Optimization of an RP-HPLC method involves a systematic approach to selecting the stationary phase, mobile phase, and detector settings to achieve the desired separation with adequate resolution, peak shape, and sensitivity. ijrps.com
The choice of stationary phase is critical for achieving successful separation. For Erlotinib and its impurities, C18 (octadecylsilyl) columns are predominantly used, offering excellent hydrophobic retention and separation capabilities. ijrps.comresearchgate.net The selection of a specific C18 column depends on factors like particle size, column dimensions, and end-capping technology, which influence efficiency and peak symmetry.
Several studies report the use of different C18 columns for the analysis of Erlotinib and its related compounds, including Impurity A. ijrps.comresearchgate.net Initial method development attempts may test various C18 columns to find the one that provides the best resolution for critical pairs of impurities. ijrps.com For instance, successful separation has been achieved on columns like the Waters X-terra RP18 and Inertsil ODS-3V. ijrps.comresearchgate.net
| Stationary Phase | Dimensions | Particle Size | Source |
|---|---|---|---|
| Waters X-terra RP18 | 150 x 4.6 mm | 3.5 µm | ijrps.com |
| Inertsil ODS-3V (C18) | 150 x 4.6 mm | 5 µm | ijrps.comresearchgate.net |
| Develosil ODS HG-5 RP C18 | 15 cm x 4.6 mm | 5 µm | researchgate.net |
The mobile phase composition, including the type of organic modifier, buffer, and pH, is a key variable in optimizing RP-HPLC separations. A combination of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used. ijrps.com The pH of the buffer can significantly impact the retention and peak shape of ionizable compounds like Erlotinib and its impurities.
Gradient elution is frequently employed to ensure the timely elution of all compounds with good peak shape, from early-eluting polar impurities to the more retained API. ijrps.com A gradient program involves changing the proportion of the organic solvent in the mobile phase over the course of the analysis. This allows for the effective separation of a wide range of compounds with different polarities. In one validated method, a gradient system using a sodium phosphate (B84403) buffer and methanol was developed, which successfully separated Erlotinib from Impurity A and Impurity B, with retention times of 17.137 minutes, 6.650 minutes, and 10.346 minutes, respectively. ijrps.com
| Mobile Phase A | Mobile Phase B | Elution Mode | Flow Rate | Source |
|---|---|---|---|---|
| 0.01 M NaH₂PO₄ buffer (pH 4.5) | 0.01 M NaH₂PO₄ buffer (pH 4.5) and Methanol (20:80 v/v) | Gradient | 1.0 mL/min | ijrps.com |
| 0.01 M KH₂PO₄ buffer and Methanol (30:70 v/v) | N/A | Isocratic | N/A | ijrps.com |
| 0.01 M Ammonium (B1175870) acetate (B1210297) buffer and Methanol | N/A | N/A | N/A | ijrps.com |
The selection of an appropriate detector and its settings is crucial for achieving the required sensitivity and specificity. For chromophoric compounds like Erlotinib and its impurities, UV-Vis detectors are commonly used. ijrps.com A Photo Diode Array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously. smolecule.comresearchgate.net This capability is useful for method development, peak purity assessment, and identifying the optimal detection wavelength for all components. ijrps.com
The detection wavelength is chosen to maximize the signal for all analytes of interest. For Erlotinib and its impurities, wavelengths are often monitored in the UV range. Studies have reported using various wavelengths, such as 245 nm and 254 nm, for detection. ijrps.comresearchgate.net The use of a PDA detector allows for the verification of peak homogeneity, ensuring that a chromatographic peak corresponds to a single compound, which is a key aspect of specificity in stability-indicating methods. ijrps.com
| Detector Type | Wavelength | Source |
|---|---|---|
| HPLC-UV | 245 nm | ijrps.com |
| PDA | 254 nm | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the detection and quantification of impurities at trace levels. While specific validated LC-MS/MS methods for the routine quantification of this compound at trace levels are not extensively detailed in the cited literature, the technique's principles make it highly suitable for this application. LC-MS/MS methods have been developed for the quantification of the parent drug, Erlotinib, in biological matrices like human plasma. researchgate.net These methods demonstrate the utility of the technology, often employing a triple quadrupole mass detector with an electrospray ionization (ESI) source operating in positive mode. ijpsr.com
For impurity analysis, LC-MS/MS would provide structural information from the mass-to-charge ratio (m/z) of the impurity, confirming its identity, while selected reaction monitoring (SRM) would allow for highly selective quantification, minimizing interference from the matrix or the API. This is particularly important for impurities that may co-elute with other components in a standard HPLC-UV method.
Normal Phase High-Performance Thin-Layer Chromatography (NP-HPTLC)
Normal Phase High-Performance Thin-Layer Chromatography (NP-HPTLC) offers a complementary approach to RP-HPLC. In NP-HPTLC, a non-polar mobile phase is used with a polar stationary phase, such as silica (B1680970) gel. This technique can be advantageous for separating compounds with different polarities. While thin-layer chromatography (TLC) has been used for the isolation and characterization of Erlotinib impurities, specific validated NP-HPTLC methods for the quantification of this compound are not widely published. smolecule.com
However, stability-indicating HPTLC methods have been developed for other tyrosine kinase inhibitors, demonstrating the platform's capability. For instance, a method for Dasatinib used a mobile phase of toluene:methanol (6:4 v/v) on silica gel G60 F254 plates. ijpsr.com A similar approach could potentially be developed for Erlotinib and its impurities. An HPTLC method has also been reported for the analysis of Erlotinib hydrochloride as a bulk drug, indicating the feasibility of this technique. researchgate.net Such a method would involve spotting the sample on an HPTLC plate, developing it with an optimized mobile phase, and quantifying the separated spots using a densitometric scanner at a specific wavelength.
Analytical Method Validation for this compound
The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a chosen method is suitable for its intended purpose. For this compound, a process-related impurity of Erlotinib, rigorous validation studies are performed to guarantee the reliability, accuracy, and precision of its quantification. These validation procedures are conducted in accordance with guidelines from the International Conference on Harmonisation (ICH).
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, degradation products, or placebo matrix components. derpharmachemica.com In the context of this compound, specificity studies demonstrate that the method can distinguish Impurity A from Erlotinib and other related substances.
High-performance liquid chromatography (HPLC) methods have shown effective separation. ijrps.com In one validated HPLC method, this compound was eluted at a retention time of 6.650 minutes, which was distinctly different from the retention times of Erlotinib (17.137 minutes) and another known impurity, Impurity B (10.346 minutes). ijrps.com Chromatographic analysis of blank and placebo solutions confirmed that no interfering peaks were observed at the retention time of Impurity A. ijrps.comxisdxjxsu.asia The resolution between Erlotinib and its impurities is a key parameter, with studies ensuring that the resolution is greater than 2.0 for all compound pairs. ijrps.com Furthermore, specificity is verified by injecting individual solutions of Erlotinib and its impurities, as well as spiked samples, to ensure no co-elution occurs. xisdxjxsu.asiaijacskros.com
Linearity and Calibration Range Determination
Linearity studies evaluate the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically assessed by preparing a series of solutions at different concentrations and analyzing them.
The relationship between the concentration and the analytical signal (e.g., peak area) is then evaluated using linear regression analysis. A developed HPLC method demonstrated linearity for Impurity A over a concentration range from the Limit of Quantification (LOQ) level up to 1.5 µg/mL. ijrps.com Another study established linearity for Impurity A across a range of 1.10 ppm to 8.69 ppm. xisdxjxsu.asia The correlation coefficient (r) or coefficient of determination (r²) is a critical measure of linearity, with values greater than 0.999 being consistently reported, indicating a strong linear relationship. ijrps.comxisdxjxsu.asia
| Parameter | Reported Finding | Source |
|---|---|---|
| Concentration Range | LOQ to 1.5 µg/mL | ijrps.com |
| Concentration Range | 1.10 ppm to 8.69 ppm | xisdxjxsu.asia |
| Correlation Coefficient (r) | 0.999 | ijrps.com |
| Correlation Coefficient (r) | 0.9995 | xisdxjxsu.asia |
Precision Assessment (Repeatability, Intermediate Precision)
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. derpharmachemica.com It is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same operating conditions. For this compound, repeatability was checked by performing six-fold analyses of Erlotinib samples spiked with the impurity at a specified concentration (e.g., 0.20%). ijrps.com The Relative Standard Deviation (%RSD) of the peak area for Impurity A was found to be 1.5%, demonstrating high precision. ijrps.com
Intermediate Precision (Inter-day Precision & Ruggedness): This expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment. rasayanjournal.co.in Studies have confirmed that the method for quantifying this compound is highly precise under these varied conditions, with %RSD values remaining well within acceptable limits. ijrps.comrasayanjournal.co.in
| Precision Level | Parameter | Reported Finding (%RSD) | Source |
|---|---|---|---|
| Repeatability | %RSD of Peak Area | 1.5% | ijrps.com |
| Intermediate Precision | %RSD | Confirmed to be well within limits | ijrps.comrasayanjournal.co.in |
Accuracy and Recovery Rate Determination
Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a sample matrix with known quantities of the impurity at different concentration levels.
For this compound, accuracy has been evaluated by spiking the drug product with the impurity at various concentrations, such as LOQ, 0.1%, 0.2%, and 0.3% of the analyte concentration. ijrps.com The analysis is performed in triplicate, and the percentage of recovery is calculated. ijrps.com Studies report that the method for Impurity A is highly accurate. ijrps.com Across various studies on Erlotinib and its related impurities, recovery rates are consistently found to be within the range of 92.86% to 106.23%. researchgate.netresearchgate.net
| Concentration Level | Reported Recovery Range for Erlotinib Impurities | Source |
|---|---|---|
| Multiple Levels (e.g., LOQ, 100%) | 92.86% - 106.23% | researchgate.net |
| Multiple Levels | 96.83% - 100.96% | researchgate.net |
| Multiple Levels | 96.26% - 100.64% | ijacskros.com |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the sensitivity of the analytical method.
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise (S/N) ratio of 3:1. ijrps.com
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrps.com The LOQ is typically established at an S/N ratio of 10:1. ijrps.com
For this compound, specific LOD and LOQ values have been established, demonstrating the method's high sensitivity.
| Parameter | Reported Value for Impurity A | Source |
|---|---|---|
| LOD | 0.02 µg/mL | xisdxjxsu.asia |
| LOQ | 0.03% | ijrps.com |
| LOQ | 0.05 µg/mL | xisdxjxsu.asia |
Robustness and Ruggedness Evaluation
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijrps.com Ruggedness is a measure of the method's reproducibility under varied conditions, such as different laboratories, instruments, and analysts.
To evaluate the robustness of methods for analyzing this compound, deliberate changes are made to critical parameters, including:
Flow Rate: Varied by ±0.1 mL/min or ±0.2 mL/min. ijrps.com
Column Temperature: Altered by ±5°C. ijrps.com
Mobile Phase pH/Composition: The pH of the buffer is slightly adjusted (e.g., pH 4.3 and 4.7 instead of 4.5). ijrps.com
In these studies, the system suitability parameters, such as peak resolution, remained within acceptable limits, confirming the method's robustness. ijrps.com Ruggedness is often assessed as part of the intermediate precision validation by using different equipment or performing the analysis on different days. rasayanjournal.co.in
Application of Quality by Design (QbD) Principles in Analytical Method Development
The application of Analytical QbD (AQbD) to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Erlotinib and its impurities, including impurity A, ensures that the method is well-understood, fit for its intended purpose, and robust throughout its lifecycle. rasayanjournal.co.in The core of the AQbD approach involves defining an Analytical Target Profile (ATP), conducting risk assessments to identify critical method parameters, and using Design of Experiments (DoE) to establish a Method Operable Design Region (MODR). researchgate.netnih.gov
Defining the Analytical Target Profile (ATP)
The first step in the AQbD approach is to define the Analytical Target Profile (ATP), which outlines the goals and requirements of the analytical method. nih.gov For the analysis of this compound, the ATP would be to develop a selective, sensitive, and robust HPLC method capable of accurately quantifying this compound in the presence of the Erlotinib API and other potential impurities. The method should be stability-indicating, meaning it can resolve the impurity from any degradation products that may form under stress conditions. researchgate.net
Risk Assessment and Identification of Critical Method Parameters (CMPs)
A risk assessment is performed to identify the analytical method parameters that have the potential to impact the method's performance and the desired Critical Quality Attributes (CQAs). researchgate.net The CQAs for the chromatographic separation of this compound typically include the resolution between Erlotinib and impurity A, peak asymmetry (tailing factor) of the impurity A peak, and the accuracy and precision of its quantification.
An Ishikawa (fishbone) diagram is a common tool used for this risk assessment, categorizing potential variables related to the instrument, materials, method, and operator. Through this analysis, several parameters are often identified as having a higher risk of affecting the CQAs.
Table 1: Risk Assessment of Analytical Method Parameters for this compound Analysis
| Parameter Category | Method Parameter | Potential Impact on CQAs (Resolution, Tailing Factor, Accuracy) | Risk Level |
| Mobile Phase | Percentage of Acetonitrile | High | High |
| pH of Buffer | High | High | |
| Flow Rate | Medium | Medium | |
| Column | Column Temperature | Medium | Medium |
| Stationary Phase Type (e.g., C18) | High | High | |
| Instrument | Wavelength | Low | Low |
| Injection Volume | Low | Low |
Based on the risk assessment, the percentage of acetonitrile in the mobile phase, the pH of the buffer, and the column temperature are often identified as Critical Method Parameters (CMPs) that require further investigation through a Design of Experiments. rasayanjournal.co.in
Design of Experiments (DoE) for Method Optimization
Design of Experiments (DoE) is a statistical tool used to systematically vary the identified CMPs to understand their individual and interactive effects on the CQAs. semanticscholar.org A central composite design (CCD) or a factorial design is commonly employed for this purpose. nih.gov
For the optimization of the separation of this compound, a DoE study might involve varying the percentage of acetonitrile, the pH of the aqueous phase, and the column temperature. The responses measured would be the resolution between Erlotinib and impurity A, and the tailing factor of the impurity A peak.
Table 2: Exemplary Design of Experiments (DoE) for this compound Separation
| Run | Acetonitrile (%) | pH | Temperature (°C) | Resolution (Erlotinib/Impurity A) | Tailing Factor (Impurity A) |
| 1 | 27 | 4.0 | 45 | 2.1 | 1.3 |
| 2 | 33 | 4.0 | 45 | 1.8 | 1.2 |
| 3 | 27 | 5.0 | 45 | 2.5 | 1.1 |
| 4 | 33 | 5.0 | 45 | 2.0 | 1.1 |
| 5 | 27 | 4.0 | 55 | 2.3 | 1.2 |
| 6 | 33 | 4.0 | 55 | 1.9 | 1.1 |
| 7 | 27 | 5.0 | 55 | 2.8 | 1.0 |
| 8 | 33 | 5.0 | 55 | 2.2 | 1.0 |
| 9 | 30 | 4.5 | 50 | 2.4 | 1.1 |
| 10 | 30 | 4.5 | 50 | 2.4 | 1.1 |
The results from the DoE are then used to generate mathematical models that describe the relationship between the CMPs and the CQAs. These models can be visualized as response surface plots, which help in identifying the optimal chromatographic conditions.
Establishment of the Method Operable Design Region (MODR)
The final step in the AQbD approach is to establish a Method Operable Design Region (MODR). europeanpharmaceuticalreview.com The MODR is a multidimensional space defined by the ranges of the CMPs within which the method is proven to perform as intended, consistently meeting the defined CQAs. researchgate.net This region provides operational flexibility, as any changes within the MODR are not considered a deviation from the validated method.
Based on the DoE, an MODR can be defined for the analysis of this compound. For example, the MODR might be established with the following parameter ranges that consistently provide a resolution of greater than 2.0 and a tailing factor of less than 1.5 for the impurity A peak.
Table 3: Method Operable Design Region (MODR) for this compound Analysis
| Critical Method Parameter (CMP) | Lower Limit | Upper Limit |
| Acetonitrile (%) | 28% | 32% |
| pH of Buffer | 4.2 | 4.8 |
| Column Temperature (°C) | 48°C | 52°C |
The establishment of an MODR ensures the robustness of the analytical method, as it demonstrates that minor variations in the method parameters will not significantly affect the quality of the analytical results for this compound. rasayanjournal.co.ineuropeanpharmaceuticalreview.com
Impurity Profiling and Control Strategies in Erlotinib Production
Comprehensive Impurity Profiling of Erlotinib Drug Substances and Intermediates
Impurity profiling is a fundamental process in pharmaceutical manufacturing, aimed at identifying and quantifying all substances in a drug substance or drug product that are not the intended chemical entity. For Erlotinib, this includes understanding the nature and levels of related substances that may arise during its synthesis and storage.
Table 1: Chemical Identification and Properties of Erlotinib Impurity A
| Property | Value |
| Chemical Name | 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine |
| CAS Number | 183321-85-9 |
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 397.85 g/mol |
| Synonyms | This compound, 4-Quinazolinamine, 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)- |
| Description | Structural isomer of Erlotinib, formed during synthesis via secondary reactions, potentially involving chlorination. |
Development of In-Process Control Methods for Impurity A
Effective in-process control (IPC) is vital for monitoring and managing impurities like this compound during the manufacturing stages. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose, offering the sensitivity and specificity required for impurity detection and quantification smolecule.comingentaconnect.comwisdomlib.orgnih.govxisdxjxsu.asia.
Various HPLC methods have been developed and validated to ensure the accurate assessment of this compound. These methods typically involve specific chromatographic columns, mobile phase compositions, flow rates, and detection wavelengths. For instance, one established method utilizes a Waters Symmetry C8 column with a mobile phase comprising ammonium (B1175870) acetate (B1210297) and methanol (B129727), employing gradient elution and UV detection at 247 nm ingentaconnect.com. Another approach employs a YMC-Basic column with a mobile phase of water, tetrahydrofuran, and trifluoroacetic acid wisdomlib.org. A further method utilizes a Kromasil C18 column with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, with UV detection at 248 nm xisdxjxsu.asia. Methods for protein binding studies have also been reported using reversed-phase HPLC with a mobile phase of methanol, acetonitrile, and potassium dihydrogen phosphate buffer, detected at 332 nm nih.gov.
These analytical methods are rigorously validated according to International Council for Harmonisation (ICH) guidelines. Validation parameters include specificity, linearity over a defined concentration range (e.g., 0.03-6.10 μg·mL⁻¹ for Impurity A with an R² value of 0.9997 ingentaconnect.com), precision (demonstrated by low %RSD values, typically less than 2% ingentaconnect.com), accuracy (with high recovery rates, often exceeding 98% ingentaconnect.com), robustness, limit of detection (LOD), and limit of quantification (LOQ) ingentaconnect.comwisdomlib.orgxisdxjxsu.asiatandfonline.com.
Table 2: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 ingentaconnect.com | Method 2 wisdomlib.org | Method 3 xisdxjxsu.asia | Method 4 nih.gov |
| Column | Waters Symmetry C8 (4.6 mm×250 mm, 5 μm) | YMC-Basic | Kromasil C18, 250 x 4.6 mm, 5µm | Reversed-phase |
| Mobile Phase | 0.05 mol·L⁻¹ NH₄OAc (A) - MeOH (B), gradient elution | Water, Tetrahydrofuran, Trifluoroacetic Acid | Channel-A: pH 2.80 phosphate buffer; Channel-B: Acetonitrile | Methanol, Acetonitrile, K₂HPO₄ buffer (15:45:40 %v/v) |
| Flow Rate | 1.0 mL·min⁻¹ | Not specified | 1.2 mL/min | 1.3 mL/min |
| Detection | UV at 247 nm | UV | UV at 248 nm | UV at 332 nm |
| Column Temp. | 30 °C | Not specified | 50°C | Not specified |
| Injection Vol. | 20 μL | Not specified | 10 µL | Not specified |
| Linearity Range | 0.03-6.10 μg·mL⁻¹ (r=0.9997) | Not specified | Not specified | 320-20000 ng/ml |
| Recovery | >98% | Not specified | Not specified | Not specified |
| Precision (%RSD) | <2% | Not specified | Not specified | <10% (intra/inter-day) |
| Accuracy | Not specified | Not specified | Not specified | 97.20-104.83% (intra-day), 98.8-102.2% (inter-day) |
Strategies for Prevention and Minimization of Impurity A Formation
The formation of this compound is intrinsically linked to the synthetic route employed for Erlotinib production. As a structural isomer, its presence is often a consequence of reaction conditions during synthesis, such as elevated temperatures or acidic environments, which can promote side reactions like chlorination scielo.org.mxsmolecule.com. For example, the coupling of 4-chloro-6,7-bis-(2-methoxyethoxy) quinazoline (B50416) with 3-ethynylaniline (B136080) is a key step in Erlotinib synthesis, and process parameters during this stage can influence impurity generation scielo.org.mx.
Strategies for prevention and minimization focus on optimizing the synthetic process. This involves:
Careful Control of Reaction Parameters: Precise management of temperature, reaction time, pH, and reagent stoichiometry during critical synthetic steps can significantly reduce the formation of Impurity A.
Selection of Reagents and Solvents: Choosing appropriate reagents and solvents that are less prone to inducing side reactions is crucial.
Process Understanding: A deep understanding of the reaction mechanisms and potential degradation pathways allows for targeted process modifications to suppress impurity formation.
Purification Techniques: Implementing effective purification steps, such as crystallization or chromatography, after synthesis can remove any Impurity A that may have formed, ensuring the final drug substance meets purity specifications.
Role of Reference Standards in Impurity Control and Quality Assurance
Reference standards are indispensable tools in pharmaceutical quality control and assurance, particularly for managing impurities like this compound. A well-characterized reference standard of Impurity A serves as a benchmark for analytical methods, enabling accurate identification and quantification in routine quality control testing of Erlotinib drug substances and finished products smolecule.comsynzeal.com.
The use of these standards is critical for:
Analytical Method Validation: Ensuring the specificity, accuracy, and sensitivity of analytical methods used to detect and quantify Impurity A wisdomlib.orgsynzeal.comclearsynth.com.
Quality Control (QC): Confirming that the levels of Impurity A in manufactured batches of Erlotinib remain within the acceptable limits established by regulatory authorities, such as those outlined by the ICH smolecule.comsynzeal.com.
Regulatory Filings: Providing essential data for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions, demonstrating control over the impurity profile synzeal.com.
Stability Studies: Assessing the potential degradation of Erlotinib and the formation of Impurity A over time under various storage conditions.
Specialized chemical suppliers provide high-purity, well-characterized reference standards for this compound, complete with Certificates of Analysis (CoA) detailing their identity, purity, and analytical data chemscene.combldpharm.comsynzeal.comclearsynth.comclearsynth.comusp.org. The availability and proper utilization of these standards are fundamental to maintaining the consistent quality, safety, and efficacy of Erlotinib.
Compound Name Table:
Erlotinib
this compound
7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine
4-Quinazolinamine, 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)-
Erlotinib Lactam Impurity (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one)
Degradation Pathways and Stability Assessment of Erlotinib Impurity a
Forced Degradation Studies of Erlotinib Leading to Impurity A
Forced degradation studies are essential to elucidate the degradation pathways of an active pharmaceutical ingredient (API) and to develop stability-indicating analytical methods. Erlotinib has been subjected to various stress conditions, including hydrolytic, oxidative, photolytic, and thermal challenges, as recommended by the International Conference on Harmonization (ICH) guidelines.
Hydrolytic Degradation (Acidic, Basic, Neutral Conditions)
Erlotinib exhibits varying degrees of stability under hydrolytic conditions. Studies indicate that the drug is susceptible to degradation in both acidic and basic environments mdpi.comtandfonline.comsphinxsai.comijrps.comtandfonline.com.
Acidic Conditions: Exposure to acidic conditions, such as 0.1 M hydrochloric acid (HCl), has been shown to cause degradation, with reported losses of approximately 2.3% after 21 days mdpi.com. More severe degradation has been observed under stronger acidic stress ijrps.com. The presence of multiple degradation products (e.g., three products) has been noted under acidic hydrolysis mdpi.com.
Basic Conditions: Similarly, Erlotinib degrades in basic media, with studies reporting approximately 1.2% loss in 0.1 M sodium hydroxide (B78521) (NaOH) over 21 days mdpi.com. More significant degradation, exceeding 30% within 24 hours, has been observed under base hydrolysis conditions sphinxsai.com. Extensive degradation in alkaline media has been reported, leading to the formation of at least two degradation products mdpi.comijrps.com.
Neutral Conditions: Erlotinib generally demonstrates good stability under neutral hydrolytic conditions tandfonline.comsphinxsai.comtandfonline.com. However, some studies have reported slight degradation even under neutral hydrolysis sphinxsai.com.
Oxidative Degradation
Erlotinib is known to be sensitive to oxidative stress mdpi.comnih.govresearchgate.net. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to a rapid decrease in Erlotinib concentration and the formation of degradation products mdpi.comsphinxsai.com. For instance, approximately 9% loss was observed after 8 hours and 30% loss after 24 hours of exposure to 3% H₂O₂ mdpi.com. While some studies report minimal degradation under oxidative stress tandfonline.comijper.org, the general consensus points to a sensitivity that necessitates careful formulation and storage considerations.
Photolytic Degradation
Photolytic stress can also impact the stability of Erlotinib mdpi.comderpharmachemica.comrasayanjournal.co.in. Exposure to simulated light conditions has resulted in significant degradation, with approximately 30% loss observed after 24 hours mdpi.com. Degradation has been noted when Erlotinib is in solution, whereas it appears more stable in solid form under photolytic conditions tandfonline.com. Conversely, some studies indicate no degradation under photolytic conditions ijrps.comresearchgate.net.
Thermal Degradation
Erlotinib is generally considered stable under thermal stress conditions tandfonline.comsphinxsai.comtandfonline.comijper.orgrasayanjournal.co.inresearchgate.nettandfonline.com. However, some research suggests that degradation can occur at elevated temperatures, such as 60°C ijrps.com. Despite these findings, thermal degradation is often reported as minimal compared to hydrolytic or oxidative pathways.
Identification and Characterization of Specific Degradation Products of Erlotinib Impurity A
During the forced degradation of Erlotinib, various degradation products are formed. "this compound" is a critical impurity that is monitored, and its identification and characterization are vital for assessing the drug's stability.
One identified impurity, referred to as "Erlotinib EP Impurity A" or "Erlotinib Lactam Impurity," is chemically known as 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one synzeal.com. This lactam structure is a plausible product arising from the degradation of Erlotinib. In stability studies, "Erlotinib, impurity A" has been chromatographically resolved from Erlotinib and other impurities, typically exhibiting a distinct retention time (e.g., 6.650 minutes compared to Erlotinib's 17.137 minutes) ijrps.com.
Other degradation pathways identified in Erlotinib studies include O-demethylation of side chains, oxidation of the acetylene (B1199291) moiety, hydroxylation of the aromatic ring, and the formation of chlorinated derivatives, particularly under specific reaction or environmental conditions tandfonline.comnih.govnih.govscielo.org.mx. Techniques such as Liquid Chromatography coupled with Mass Spectrometry/Time-of-Flight (LC-MS/TOF) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the structures of these degradation products, including potential pathways leading to impurities like Impurity A tandfonline.comtandfonline.comscielo.org.mx.
Development of Stability-Indicating Analytical Methods
The susceptibility of Erlotinib to degradation necessitates the development and validation of stability-indicating analytical methods. These methods are designed to accurately quantify Erlotinib and simultaneously detect and quantify its degradation products, including Impurity A, ensuring that the analytical procedure can distinguish between the intact drug and its degradants sphinxsai.comijrps.comderpharmachemica.comrasayanjournal.co.intandfonline.com.
Key Methodological Aspects:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for this purpose mdpi.comsphinxsai.comijrps.comijper.orgderpharmachemica.comrasayanjournal.co.inresearchgate.nettandfonline.com.
Stationary Phases: Reversed-phase C18 columns are commonly employed for their ability to separate Erlotinib from its impurities and degradation products mdpi.comsphinxsai.comijrps.comderpharmachemica.comrasayanjournal.co.inresearchgate.nettandfonline.com.
Mobile Phases: Mobile phases typically consist of a mixture of buffer solutions (e.g., ammonium (B1175870) formate, potassium dihydrogen phosphate) and organic modifiers like acetonitrile (B52724) or methanol (B129727), often run in gradient or isocratic modes mdpi.comsphinxsai.comijrps.comderpharmachemica.comrasayanjournal.co.inresearchgate.nettandfonline.com.
Detection: UV detection, usually set around 245-246 nm, is standard for quantifying Erlotinib and its impurities mdpi.comijrps.comijper.orgderpharmachemica.comrasayanjournal.co.inresearchgate.net. LC-MS/MS is utilized for more sensitive detection and structural elucidation of trace-level impurities and degradation products tandfonline.comsphinxsai.comtandfonline.comnih.govorientjchem.org.
Method Validation and Impurity Quantification:
These analytical methods are rigorously validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness mdpi.comsphinxsai.comijrps.comijper.orgderpharmachemica.comrasayanjournal.co.inresearchgate.nettandfonline.comorientjchem.org. For example, one validated method reported LOQ values for Erlotinib, Impurity A, and Impurity B as 0.02%, 0.03%, and 0.02% respectively, demonstrating the method's sensitivity for trace-level quantification ijrps.com.
Table 1: Summary of Erlotinib Degradation Under Various Stress Conditions
| Stress Condition | Conditions/Duration | Observed Effect on Erlotinib | Number of Degradation Products Observed | Key Findings/References |
| Oxidative (3% H₂O₂) | 8 hours | ~9% loss | - | mdpi.com |
| Oxidative (3% H₂O₂) | 24 hours | ~30% loss | - | mdpi.com |
| Acidic (0.1 M HCl) | 21 days | ~2.3% loss | 3 | mdpi.com |
| Alkaline (0.1 M NaOH) | 21 days | ~1.2% loss | 2 | mdpi.com |
| Photolytic | 24 hours | ~30% loss | 6 | mdpi.com |
| Acidic Medium | - | Extensive degradation | - | ijrps.com |
| Alkaline Medium | - | Extensive degradation | - | ijrps.com |
| Thermal | - | Minimum degradation | - | ijrps.com |
| Oxidative | - | Minimum degradation | - | ijrps.com |
| Photolytic | - | No degradation | - | ijrps.com |
| Base Hydrolysis | 24 hours | >30% degradation | - | sphinxsai.com |
Note: Some studies present conflicting results regarding Erlotinib's stability under specific stress conditions. The data above synthesizes findings from multiple research efforts.
Table 2: Chromatographic Parameters for Erlotinib and Key Impurities
| Analyte | Retention Time (min) | Limit of Quantification (LOQ) (%) | Reference |
| Erlotinib | 17.137 | 0.02 | ijrps.com |
| Impurity A | 6.650 | 0.03 | ijrps.com |
| Impurity B | 10.346 | 0.02 | ijrps.com |
Note: "Impurity A" in this context refers to a specific impurity monitored in stability studies, as detailed in reference ijrps.com.
Compound Names:
Erlotinib
this compound
Erlotinib EP Impurity A / Erlotinib Lactam Impurity (6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one)
Erlotinib Impurity B
6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine
6,7-bis(2-methoxyethoxy)quinazolin-4-amine
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine
Theoretical and Computational Investigations of Erlotinib Impurity a
Molecular Docking Studies for Impurity-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. For Erlotinib and its impurities, the primary target is the tyrosine kinase domain of EGFR. These studies aim to understand how impurities might interact with the active site of EGFR, potentially influencing the drug's efficacy or exhibiting off-target effects.
Studies on Erlotinib itself have demonstrated its binding to both the active and inactive conformations of the EGFR tyrosine kinase domain nih.gov. Molecular docking analyses of Erlotinib analogues have shown that modifications to its structure can lead to improved binding affinities compared to the parent drug nih.gov. For instance, docking studies have been employed to evaluate the binding of various compounds, including Erlotinib analogues, against EGFR mutants, predicting binding energies and modes of interaction acs.orgrsc.orgresearchgate.net. While direct docking studies specifically detailing Erlotinib impurity A's interaction with EGFR are not extensively published, the principles applied to Erlotinib and other impurities are relevant. Computational docking of this compound would involve docking its specific chemical structure into the EGFR binding pocket to predict its binding affinity, key interacting residues, and potential conformational changes induced upon binding. This would allow for a comparative analysis with Erlotinib's binding profile.
| Study Focus/Compound | Target | Computational Method | Key Finding/Metric | Reference |
| Erlotinib Analogues | EGFR | Molecular Docking | Better binding affinity than Erlotinib | nih.gov |
| Erlotinib | EGFR (inactive) | Molecular Docking (Glide Score) | -9.72 kcal/mol | nih.gov |
| Erlotinib | EGFR (active) | Molecular Docking (Glide Score) | -9.34 kcal/mol | nih.gov |
| Desethynyl Erlotinib Impurity | WT EGFR TK | Molecular Docking & MD | Greater stability in binding | tandfonline.comingentaconnect.com |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to study the conformational flexibility, stability, and dynamic interactions of molecules over time. For this compound, MD simulations would be crucial for understanding how it behaves in the EGFR binding site or in solution, assessing its stability, and elucidating the dynamic nature of its interactions.
MD simulations have been widely applied to Erlotinib and its related compounds, often in conjunction with docking studies nih.govrsc.orgtandfonline.comingentaconnect.comresearchgate.netplos.org. These simulations can reveal how a molecule maintains its conformation, its root-mean-square deviation (RMSD) from an initial structure, and the root-mean-square fluctuation (RMSF) of its atoms, indicating flexibility. For example, studies have shown that certain Erlotinib impurities, such as Desethynyl Erlotinib, exhibit greater stability when bound to the wild-type EGFR tyrosine kinase (WT EGFR TK) compared to Erlotinib itself tandfonline.comingentaconnect.com. Such simulations would involve modeling this compound in complex with EGFR and simulating its trajectory over several nanoseconds to assess the stability of the complex, analyze conformational changes, and identify potential binding modes that persist over time.
In Silico Prediction of Impurity Formation and Reactivity
Predicting the formation pathways and reactivity of pharmaceutical impurities is vital for process optimization and quality control. In silico methods, including cheminformatics and reaction prediction software, can simulate chemical reactions and degradation processes.
This compound is understood to arise from secondary reactions during the synthesis of Erlotinib smolecule.comgoogle.com. Specifically, chlorination can occur at different positions on the molecule's aliphatic chains, leading to structural isomers like impurity A smolecule.comscielo.org.mx. Computational approaches can help map these potential synthetic routes and identify conditions that favor or disfavor the formation of such impurities. For instance, computational chemistry can be used to predict reaction mechanisms, transition states, and the relative stability of different intermediates, thereby guiding synthetic chemists to minimize impurity generation. Furthermore, in silico assays have been employed to predict the genotoxic potential of impurities, as seen with other pharmaceutical compounds, where a tiered approach using various assays helps classify impurities as potentially genotoxic or not fda.gov.
Computational Approaches to Spectroscopic Data Interpretation
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for identifying and characterizing pharmaceutical impurities. Computational chemistry plays a significant role in aiding the interpretation of these experimental data.
Density Functional Theory (DFT) calculations, for example, are frequently used to predict NMR chemical shifts and coupling constants. By comparing calculated spectra with experimentally obtained spectra of this compound, researchers can confirm its structure and identify subtle structural differences from Erlotinib or other related compounds acs.org. DFT calculations have been used to interpret solid-state NMR (ssNMR) spectra of different Erlotinib forms, providing site-specific assignments and structural insights acs.org. Additionally, computational modeling can assist in understanding the formation of charge-transfer complexes observed in spectrophotometric analyses of tyrosine kinase inhibitors, helping to pinpoint interaction sites on the molecules researchgate.net. These computational predictions serve as a powerful tool to validate experimental spectroscopic findings and unequivocally assign the structure of this compound.
Conclusion and Future Research Directions
Synthesis of Current Knowledge on Erlotinib Impurity A
This compound, as designated by the European Pharmacopoeia (EP), is chemically identified as 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one. synzeal.com It is also commonly referred to as Erlotinib Lactam Impurity. synzeal.com This compound is recognized as a process-related impurity, meaning it can form during the synthesis of the Erlotinib active pharmaceutical ingredient (API). daicelpharmastandards.comscielo.org.mx
The formation of such impurities is a critical aspect of pharmaceutical manufacturing, as they can potentially affect the drug's safety and efficacy. daicelpharmastandards.com Impurities can arise from various sources, including the starting materials, synthetic intermediates, reagents, and reaction conditions employed during the manufacturing process, as well as from degradation during storage. daicelpharmastandards.com The structure of this compound indicates it is a closely related derivative of the main Erlotinib molecule, differing by the presence of a ketone group in place of the substituted aniline (B41778) moiety at the 4-position of the quinazoline (B50416) ring. The unequivocal identification and characterization of such impurities are vital and are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). daicelpharmastandards.comscielo.org.mx The availability of a pure reference standard for this compound is essential for its accurate detection and quantification in the final drug substance. synzeal.com
Remaining Challenges in Impurity Analysis and Control
The analysis and control of this compound present several ongoing challenges for pharmaceutical scientists. A primary difficulty lies in the detection and quantification of the impurity at very low levels, often required to be below a 0.1% threshold as stipulated by regulatory bodies like the International Conference on Harmonisation (ICH). scielo.org.mx
A significant challenge is the potential for co-elution with the main Erlotinib peak or other related impurities in chromatographic analyses. This is particularly problematic when impurities are structurally similar to the API. scielo.org.mx For instance, the synthesis of Erlotinib can produce multiple impurities, including structural isomers that possess the same molecular weight, making them difficult to distinguish using mass spectrometry alone and requiring high-resolution chromatographic separation. scielo.org.mx
Furthermore, the complexity of the synthetic route for Erlotinib means that slight variations in reaction conditions can lead to different impurity profiles. researchgate.net This necessitates the development of robust and validated analytical methods that can reliably separate and quantify not only known impurities like Impurity A but also detect any new or unexpected ones. Ensuring the stability of the drug substance is another challenge, as degradation can lead to the formation of new impurities over time, requiring comprehensive stability-indicating methods. daicelpharmastandards.com
Emerging Methodologies for Impurity Identification and Quantification
To address the challenges in impurity analysis, several advanced and emerging methodologies are being employed. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), remains the cornerstone for the separation and determination of Erlotinib and its impurities. researchgate.netnih.gov
Modern approaches enhance the specificity and sensitivity of HPLC methods. The use of advanced detectors, such as a Photo-Diode Array (PDA) detector, allows for the simultaneous detection at multiple wavelengths, aiding in peak identification and purity assessment. researchgate.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the identification of impurities, providing valuable molecular weight information. nih.gov For definitive structural elucidation of isolated impurities, spectroscopic techniques like ¹H and ¹³C-NMR are indispensable. scielo.org.mx
The development of these analytical methods is increasingly guided by the Quality by Design (QbD) framework. researchgate.net This systematic approach involves understanding the factors that can influence method performance and building quality and robustness into the method from the outset. This leads to more reliable and consistent analytical procedures for routine quality control. researchgate.net The synthesis and availability of certified reference standards for impurities like this compound are also crucial for the validation of these analytical methods. synzeal.com
Below is a table summarizing various HPLC methods used for the analysis of Erlotinib and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inerstsil ODS-3V (C18) | Kromasil C18, 250 x 4.6 mm, 5µm | Symmetry C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | 1% ammonium (B1175870) acetate (B1210297):acetonitrile (B52724) | A: pH 2.8 phosphate (B84403) buffer; B: Acetonitrile | Methanol (B129727):Acetonitrile:Potassium dihydrogen phosphate buffer (15:45:40 v/v) |
| Flow Rate | 1.0 ml/min | 1.2 ml/min | 1.3 ml/min |
| Detection | PDA at 254 nm | UV at 248 nm | UV at 332 nm |
| Column Temp. | 30°C | 50°C | Room Temperature |
| Reference | researchgate.net | xisdxjxsu.asia | nih.gov |
Future Research Trajectories for this compound and Related Substances
Future research concerning this compound is expected to advance in several key areas. A primary focus will be on the development of even more sensitive, rapid, and universal analytical techniques. This could include advancements in Ultra-High-Performance Liquid Chromatography (UHPLC) and two-dimensional LC techniques for superior resolution of complex impurity profiles.
Another critical research trajectory involves the toxicological assessment of this compound and other related substances. Understanding the potential biological activity and toxicity of these impurities is essential for establishing clinically relevant specification limits and ensuring patient safety.
Finally, continued investigation into the solid-state properties and stability of Erlotinib and its impurities will be crucial. This research helps in understanding degradation pathways and developing optimal formulation and storage strategies to maintain the quality and shelf-life of the drug product.
Q & A
Q. How should researchers design impurity control strategies compliant with EMA and ICH guidelines?
- Methodology : Develop a risk-based control strategy using Quality by Design (QbD). Define critical process parameters (CPPs) and material attributes (CMAs) affecting impurity levels. Establish a design space via multivariate analysis and include redundant analytical controls (e.g., in-process checks + release testing) .
Tables for Key Data
| Parameter | HPLC Method (Gradient) | HPLC Method (Isocratic) |
|---|---|---|
| Detected Impurities | 3 | 1 |
| Linearity Range (µg/mL) | 5–300 | 10–200 |
| Recovery (%) | 100.27 | 98.5 |
| RSD (%) | 0.11 | 1.2 |
| Reference |
| Synthetic Strategy | Impurity Reduction | Purity Achieved |
|---|---|---|
| Piperazine substitution | 90% | >99.9% |
| Recrystallization (Ethanol) | 95% | >99.5% |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
